1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Description
1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DFP-10825, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Characterization
- Heterocyclic Compound Synthesis : Research focused on synthesizing new heterocycles based on pyrazole, which included the synthesis of sulfonamide derivatives. These compounds have been explored for their antimicrobial activities, showcasing the versatility of the base structure in medicinal chemistry applications (El‐Emary, Al-muaikel, & Moustafa, 2002; Naveen et al., 2015).
- Crystal and Molecular Structure Analysis : Studies have been conducted to determine the crystal and molecular structures of related compounds, helping in understanding the chemical and physical properties that contribute to their biological activities (Naveen et al., 2015).
Antimicrobial and Anticancer Activities
- Antimicrobial Activity : Several derivatives of 1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have been synthesized and tested for antimicrobial properties. These studies indicate the potential of these compounds in the development of new antimicrobial agents (Vinaya et al., 2009; Tangeti & Satyanarayana, 2019).
- Anticancer Activity : Research has explored the anticancer potential of certain derivatives, indicating their promise as anticancer agents. This highlights the potential therapeutic applications of these compounds against various cancer cell lines (Rehman et al., 2018).
Molecular Docking and Structure-Activity Relationships
- Molecular Docking Studies : Some derivatives have been subjected to molecular docking studies to understand their interaction with biological targets, such as dihydrofolate reductase. These studies provide insights into the design of more potent and selective inhibitors for therapeutic applications (Debbabi et al., 2016).
- Structure-Activity Evaluation : The synthesis of piperidinyl-1,3,4-oxadiazole hybrids and their evaluation as promising anticancer agents demonstrate the importance of structural modifications for enhancing biological activity (Rehman et al., 2018).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-9-7-14(18-19)11-4-3-8-20(10-11)23(21,22)15-12(16)5-2-6-13(15)17/h2,5-7,9,11H,3-4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJSJIXGTZUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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